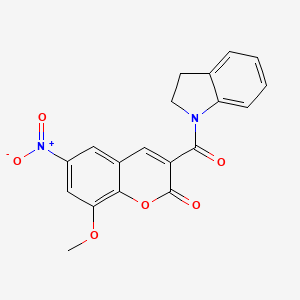![molecular formula C16H26N2O2 B4970862 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a synthetic compound that was first synthesized in the early 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is its versatility, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. Another advantage is its ability to protect neurons from oxidative stress and other forms of damage. However, one limitation of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol. One area of interest is its potential use as a drug delivery system, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. Another area of interest is its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and other forms of damage. Additionally, further research is needed to fully understand the mechanism of action of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol and its potential applications in medicine, pharmacology, and neuroscience.
Synthesis Methods
The synthesis of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with methyl (1-methyl-4-piperidinyl) amine in the presence of a reducing agent, such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been investigated for its potential use as an analgesic, anti-inflammatory, and antipyretic agent. In pharmacology, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been studied for its potential use as a drug delivery system, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. In neuroscience, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been studied for its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and other forms of damage.
properties
IUPAC Name |
2-ethoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16-11-13(5-6-15(16)19)12-18(3)14-7-9-17(2)10-8-14/h5-6,11,14,19H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKAIQXOZYVXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)C2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)



![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)